Cas no 74812-71-8 (3-chloro-1H-indene-2-carbaldehyde)

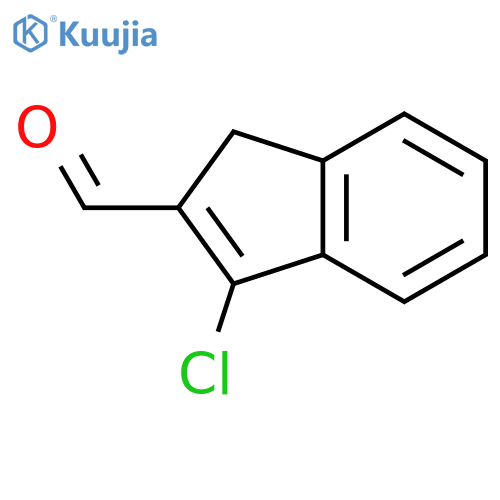

74812-71-8 structure

商品名:3-chloro-1H-indene-2-carbaldehyde

CAS番号:74812-71-8

MF:C10H7ClO

メガワット:178.614981889725

MDL:MFCD24135303

CID:5062994

PubChem ID:14222833

3-chloro-1H-indene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-chloro-1H-indene-2-carbaldehyde

- 1-Chloro-3H-indene-2-carboxaldehyde

- 2228AJ

- SB38555

- SY264217

-

- MDL: MFCD24135303

- インチ: 1S/C10H7ClO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,6H,5H2

- InChIKey: BKLKOMMLYFQHDW-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=O)CC2C=CC=CC=21

計算された属性

- せいみつぶんしりょう: 178.0185425g/mol

- どういたいしつりょう: 178.0185425g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 17.1

3-chloro-1H-indene-2-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-250MG |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 250MG |

¥ 2,052.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-10G |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 10g |

¥ 25,608.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-5G |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 5g |

¥ 15,364.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500MG |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 500MG |

¥ 3,418.00 | 2023-03-30 | |

| eNovation Chemicals LLC | D920902-0.25g |

3-Chloro-1H-indene-2-carbaldehyde |

74812-71-8 | >95% | 0.25g |

$235 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500mg |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 500mg |

¥3730.0 | 2024-04-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-500.0mg |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 500.0mg |

¥3416.0000 | 2024-08-02 | |

| eNovation Chemicals LLC | D920902-5g |

3-Chloro-1H-indene-2-carbaldehyde |

74812-71-8 | >95% | 5g |

$1430 | 2025-02-20 | |

| eNovation Chemicals LLC | D920902-1g |

3-Chloro-1H-indene-2-carbaldehyde |

74812-71-8 | >95% | 1g |

$470 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5520-250.0mg |

3-chloro-1H-indene-2-carbaldehyde |

74812-71-8 | 95% | 250.0mg |

¥2050.0000 | 2024-08-02 |

3-chloro-1H-indene-2-carbaldehyde 関連文献

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

74812-71-8 (3-chloro-1H-indene-2-carbaldehyde) 関連製品

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:74812-71-8)3-chloro-1H-indene-2-carbaldehyde

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):160.0/257.0/428.0/641.0/1924.0